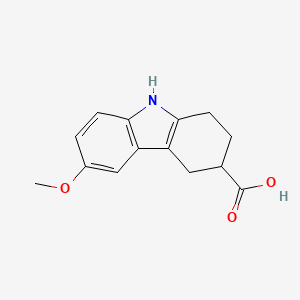
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its tetrahydrocarbazole core, which is partially saturated, and a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the partially saturated ring to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carbazole-1-ones or benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with various substituents.
Scientific Research Applications
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
- 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester
Uniqueness
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
59964-95-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-18-9-3-5-13-11(7-9)10-6-8(14(16)17)2-4-12(10)15-13/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17) |
InChI Key |
NSXSUAKOPNGMBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















